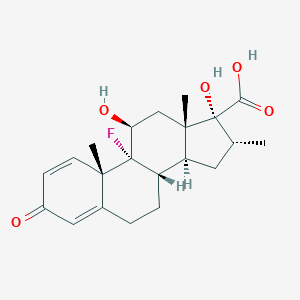

(-)-Acide Déxaméthasone

Vue d'ensemble

Description

(-)-Dexamethasone Acid is a synthetic glucocorticoid, a derivative of dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in various medical treatments, particularly for conditions that involve inflammation and immune responses.

Applications De Recherche Scientifique

Anti-Inflammatory Use

Dexamethasone is primarily known for its anti-inflammatory effects, making it invaluable in treating conditions such as asthma, allergic reactions, and autoimmune disorders. A study demonstrated that oral dexamethasone significantly improved symptoms in children with croup compared to nebulized forms or placebo, indicating its efficacy in acute inflammatory conditions .

Cancer Treatment

In oncology, dexamethasone is used to mitigate side effects from chemotherapy and to treat certain cancers. Its role in reducing inflammation and managing symptoms associated with malignancies has been well-documented. For instance, dexamethasone is often combined with other therapeutic agents to enhance treatment efficacy and manage adverse effects .

Delivery Systems

Innovative drug delivery systems have been developed to enhance the bioavailability and targeted delivery of dexamethasone. For example, conjugates of dexamethasone have shown improved release profiles and bio-distribution characteristics compared to free dexamethasone, particularly in targeted therapies for cancer .

Pediatric Croup Treatment

A randomized controlled trial involving children with croup highlighted the effectiveness of oral dexamethasone over nebulized forms. The study found that 83% of patients treated with oral dexamethasone showed improvement within 24 hours, compared to lower rates in the nebulized and placebo groups .

Intra-Articular Injections for Osteoarthritis

Intra-articular administration of dexamethasone combined with hyaluronic acid was evaluated in osteoarthritis patients. The results indicated significant pain relief and improved joint function, showcasing the compound's utility in managing chronic joint diseases .

Comparative Efficacy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dexamethasone Acid typically involves multiple steps, starting from a steroidal precursor. The process includes selective oxidation, reduction, and esterification reactions. The key steps are:

Oxidation: The precursor undergoes oxidation to introduce a ketone group.

Reduction: The ketone group is selectively reduced to form a hydroxyl group.

Esterification: The hydroxyl group is esterified to form the final (-)-Dexamethasone Acid.

Industrial Production Methods: Industrial production of (-)-Dexamethasone Acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent contamination.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Dexamethasone Acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of (-)-Dexamethasone Acid, which can be used for different therapeutic purposes.

Mécanisme D'action

(-)-Dexamethasone Acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, immune modulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different potency and side effect profile.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.

Betamethasone: A synthetic glucocorticoid with higher potency compared to (-)-Dexamethasone Acid.

Uniqueness: (-)-Dexamethasone Acid is unique due to its high potency and specific receptor binding affinity, which makes it highly effective in reducing inflammation and modulating immune responses with relatively lower doses compared to other glucocorticoids.

Activité Biologique

Introduction

(-)-Dexamethasone Acid, a derivative of dexamethasone, is a potent glucocorticoid (GC) widely utilized in clinical settings for its anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of (-)-dexamethasone acid, exploring its mechanisms of action, effects on various biological systems, and implications in therapeutic applications.

Genomic Mechanism

The primary mechanism by which (-)-dexamethasone acid exerts its effects involves genomic pathways. Upon entering the cell, it binds to intracellular glucocorticoid receptors (GR), forming a receptor-GC complex. This complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. Key outcomes include:

- Inhibition of Inflammatory Mediators : The receptor-GC complex enhances the transcription of anti-inflammatory proteins such as lipocortin, which inhibits phospholipase A2 (PLA2) and subsequently reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

- Cytokine Modulation : (-)-Dexamethasone acid also suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) by inhibiting nuclear factor kappa B (NF-κB) activity .

Non-Genomic Mechanism

In addition to genomic effects, (-)-dexamethasone acid exhibits rapid non-genomic actions that occur within minutes of administration. These include:

- Membrane Stabilization : It stabilizes cell membranes and inhibits the migration of leukocytes to sites of inflammation .

- Modulation of Immune Responses : The compound reduces the activity of macrophages and other immune cells, leading to decreased inflammation and immune response .

Impact on Cancer Cells

Recent studies have highlighted the role of (-)-dexamethasone acid in cancer therapy, particularly in acute lymphoblastic leukemia (ALL). Research indicates that it induces metabolic reprogramming in T-ALL cell lines, shifting energy production from glycolysis to fatty acid oxidation (FAO). This metabolic switch enhances mitochondrial activity and promotes autophagy, which can either sensitize resistant cancer cells or serve as a survival mechanism .

Fatty Acid Synthesis

(-)-Dexamethasone acid has been shown to increase de novo fatty acid synthesis. In fetal tissues, it significantly enhances the incorporation of radiolabeled water into fatty acids, particularly phosphatidylcholine. This suggests that dexamethasone plays a crucial role in lipid metabolism during development .

Muscle Regeneration

In animal models with muscle injuries, (-)-dexamethasone acid has been observed to accelerate muscle regeneration by enhancing kinesin-1 motor activity. This effect is critical for myogenic differentiation and muscle repair processes .

Treatment of Recurrent Aphthous Ulcers

A randomized controlled trial comparing (-)-dexamethasone acid with hyaluronic acid in treating recurrent aphthous ulcers demonstrated significant efficacy in reducing ulcer size and pain scores within a week. Patients treated with dexamethasone showed marked improvement compared to baseline measurements .

Immunosuppressive Effects

In clinical settings, (-)-dexamethasone acid is frequently used for its immunosuppressive properties. For instance, it has been shown to inhibit macrophage function by inducing phagocytic inhibitory proteins that suppress yeast ingestion through PLA2 inhibition . This mechanism is particularly relevant in conditions requiring reduced immune responses.

Data Summary

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAGPIFFRLDBRN-AFKBWYBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512171 | |

| Record name | (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37927-01-8 | |

| Record name | (11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8U81ZN41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research mentions dexamethasone as an osteogenic stimulator. How does (-)-Dexamethasone Acid, as a glucocorticoid, influence osteogenesis in adipose-derived stem cells (ASCs)?

A1: While the provided research doesn't directly investigate (-)-Dexamethasone Acid, it highlights the osteogenic potential of ASCs and the use of growth factors like dexamethasone to enhance this process . Glucocorticoids like dexamethasone, including its acidic form, exert their effects by binding to intracellular glucocorticoid receptors. This binding leads to the regulation of gene expression, impacting various cellular processes involved in osteogenesis.

Q2: One study mentions the impact of dexamethasone on cAMP levels. How does (-)-Dexamethasone Acid influence cAMP levels and what are the implications of this interaction?

A2: The study you mentioned focuses on dexamethasone's impact on cAMP phosphodiesterase activity in liver cells . While not directly investigating (-)-Dexamethasone Acid, the findings shed light on glucocorticoid modulation of cAMP signaling.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.